4-(5-Methylpyridin-2-yl)benzoic acid
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Overview
Description
Scientific Research Applications
Coordination Polymers and Porosity
4-(5-Methylpyridin-2-yl)benzoic acid is used in the formation of coordination polymers with different metals, influencing their structural properties. A study by (Tian et al., 2020) demonstrated how varying metal ions and ligand side groups affect the packing, interpenetration, and porosity of two-dimensional networks. This highlights its potential in materials science, particularly in creating structures with specific properties like porosity and interpenetration.
Suzuki–Miyaura Coupling
In organic synthesis, 4-(5-Methylpyridin-2-yl)benzoic acid plays a role in Suzuki–Miyaura coupling reactions. (McMillan et al., 2007) explored its use in coupling reactions, revealing its utility in forming complex organic compounds. This is significant for the synthesis of various organic molecules.
Anti-Corrosion Applications
The compound has been studied for its potential as a corrosion inhibitor. (Rbaa et al., 2020) synthesized derivatives based on 8-hydroxyquinoline, incorporating 4-(5-Methylpyridin-2-yl)benzoic acid, and evaluated their effectiveness against steel corrosion. This suggests its applicability in materials protection, especially in industrial settings.
Flexible Porous Coordination Polymers
Its role in developing flexible porous coordination polymers was further investigated by (Tian et al., 2020). These polymers displayed contrasting adsorption properties for gases, indicating potential applications in gas separation and storage.
Synthesis of Heterocyclic Compounds
The compound is also crucial in synthesizing novel heterocyclic compounds, as evidenced by (Soni et al., 2015). They designed and synthesized new derivatives as potential anti-cancer agents, showing its relevance in pharmaceutical research.
Metal Complexes and Biological Activity
Research by (Konakanchi et al., 2021) delved into the synthesis and characterization of metal(II) complexes involving 4-(5-Methylpyridin-2-yl)benzoic acid. They assessed these complexes for anti-proliferative activity, revealing potential biomedical applications.
Synthesis of Mesomeric Betaines
In a study on the synthesis of new dendritic antenna-like polypyridine ligands, (Zalas et al., 2012) explored the efficiency of synthesizing multidentate polypyridine ligands incorporating 4-(5-Methylpyridin-2-yl)benzoic acid. This could have implications in the development of efficient dyes for solar cells.
Safety And Hazards
properties
IUPAC Name |
4-(5-methylpyridin-2-yl)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c1-9-2-7-12(14-8-9)10-3-5-11(6-4-10)13(15)16/h2-8H,1H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYFJYHZDJPICHF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)C2=CC=C(C=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80630804 |
Source
|
Record name | 4-(5-Methylpyridin-2-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80630804 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-Methylpyridin-2-yl)benzoic acid | |
CAS RN |
845826-92-8 |
Source
|
Record name | 4-(5-Methyl-2-pyridinyl)benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=845826-92-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(5-Methylpyridin-2-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80630804 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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